molecular formula C15H12ClN3O B5507957 6-amino-5-(4-chlorobenzoyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

6-amino-5-(4-chlorobenzoyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Cat. No. B5507957
M. Wt: 285.73 g/mol
InChI Key: LTVGSHXJQJIDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-amino-5-(4-chlorobenzoyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile often involves cyclocondensation reactions. For example, alpha,beta-unsaturated carbonyl compounds can react with aminoacetonitrile hydrochloride to furnish dihydro-2H-pyrrole-2-carbonitriles in a one-pot reaction sequence. This method provides a pathway to synthesize polysubstituted pyrrolizidines, highlighting the versatility of these reactions in generating complex structures from simpler precursors (Bergner, Wiebe, Meyer, & Opatz, 2009).

Molecular Structure Analysis

Density Functional Theory (DFT) calculations can provide insights into the molecular structure and electronic properties of similar compounds. Such analyses help understand the stability of different tautomers and their electronic characteristics, which are crucial for elucidating the compound's behavior in various chemical environments (Wazzan & Safi, 2017).

Scientific Research Applications

Synthesis and Chemical Properties

The compound plays a critical role in the synthesis of diverse heterocyclic compounds, showcasing its versatility as a chemical building block. For instance, it serves as a precursor in the cyclocondensation of alpha-aminonitriles and enones, leading to the production of 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. These products are pivotal for further chemical transformations, including the creation of polysubstituted pyrrolizidines, highlighting the compound's utility in synthesizing complex organic structures (Bergner et al., 2009).

Material Science Applications

In the realm of material science, the compound has been utilized to explore the structural and optical properties of derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives. Studies on these derivatives, transformed into thin films, reveal their nanocrystalline nature dispersed in an amorphous matrix upon thermal deposition. This research provides insights into the chemical bonds, optical properties, and potential electronic applications of these materials, emphasizing the compound's role in developing novel materials with unique photophysical properties (Zeyada et al., 2016).

Bioactivity and Pharmacological Potential

Although specific requests to exclude drug use and side effects have been made, it's notable that related chemical structures derived from 6-amino-5-(4-chlorobenzoyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile have been investigated for their bioactivity. For example, derivatives have been synthesized for antibacterial activity evaluations, contributing to the development of new antimicrobial agents. This underscores the broader chemical family's potential in addressing healthcare challenges, even though the focus is not directly on the compound (Sharafi-kolkeshvandi et al., 2016).

properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-6,7-dihydro-5H-pyrrolizine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-10-5-3-9(4-6-10)15(20)14-13(18)11(8-17)12-2-1-7-19(12)14/h3-6H,1-2,7,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVGSHXJQJIDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(N2C1)C(=O)C3=CC=C(C=C3)Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

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